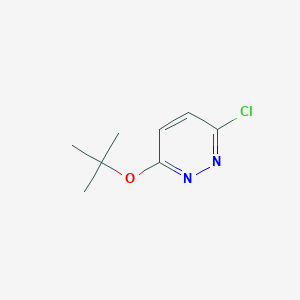

3-(Tert-Butoxy)-6-Chloropyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(Tert-Butoxy)-6-Chloropyridazine" is a chemical of interest in the field of organic chemistry, particularly in the synthesis and study of pyridazine derivatives. Pyridazines are heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the use of hydrazines and various substituents to create a wide array of compounds with different properties. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines under acidic conditions can lead to the formation of hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions and substituents used on the tetrahydropyridine ring . Another example is the synthesis of a chloropyridazinone derivative from 1-tert-butylhydrazine and other reactants, which resulted in a compound crystallizing in an orthorhombic space group .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be quite complex and is often determined using X-ray crystallography. For example, a study on a 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride revealed a twisted boat conformation of the thiazine ring system and the presence of N–H···Cl hydrogen bonds in the crystal . Similarly, the crystal structure of a dihydropyridazine derivative showed intermolecular hydrogen bonding, which is crucial for the stability of the dimeric form of the compound .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including novel intramolecular cycloadditions. For instance, heating a 3-chloro-6-(2-allylphenoxy) pyridazine compound can lead to the formation of xanthene by a cycloaddition reaction followed by the elimination of nitrogen and hydrogen chloride . The ability to undergo such reactions makes pyridazine derivatives versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the substituents attached to the pyridazine ring. These properties include crystal system, space group, unit cell dimensions, and hydrogen bonding patterns, which can affect the compound's density, melting point, solubility, and reactivity. For example, the crystal structure analysis of a chloropyridazinone derivative provided detailed information about its orthorhombic space group, unit cell dimensions, and density . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications.

科学的研究の応用

1. Polymer Chemistry

- Application : The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .

- Method : The compound is synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .

- Results : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

2. Atomic Layer Deposition

- Application : Tert-butoxides are used as precursors for atomic layer deposition of alkali metal containing thin films .

- Method : The alkali metal tert-butoxides have been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .

- Results : The behavior of the tert-butoxides in ALD-growth has been considered difficult to unravel, with processes exhibiting limited control and low reproducibility .

特性

IUPAC Name |

3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZAMDDJDQKSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377220 |

Source

|

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-Butoxy)-6-Chloropyridazine | |

CAS RN |

17321-24-3 |

Source

|

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)